Home > Products > Screening Compounds P47814 > (Z)-Cinnarizine-d8
(Z)-Cinnarizine-d8 - 1185242-27-6

(Z)-Cinnarizine-d8

Catalog Number: EVT-1466770
CAS Number: 1185242-27-6
Molecular Formula: C26H28N2
Molecular Weight: 376.573
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinnarizine is a piperazine derivative belonging to the class of antihistamines. It acts as an antagonist at the H1 receptor, blocking the action of histamine. While widely recognized for its therapeutic uses in managing vertigo and related symptoms, this analysis will focus on its physicochemical and mechanistic aspects. [, ]

Dimenhydrinate

Compound Description: Dimenhydrinate is an antihistamine commonly used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness. It is often combined with cinnarizine for enhanced efficacy in treating vertigo and inner ear disorders. []

Domperidone

Compound Description: Domperidone is an antiemetic primarily used to relieve nausea and vomiting. It acts as a dopamine antagonist in the chemoreceptor trigger zone, which is located outside the blood-brain barrier. []

Paracetamol

Compound Description: Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic medication for relieving pain and reducing fever. []

Sulfasalazine

Compound Description: Sulfasalazine is a sulfonamide drug primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. It exerts anti-inflammatory and immunosuppressive effects in the gut. []

Sodium Valproate

Compound Description: Sodium valproate is an anticonvulsant medication commonly prescribed to manage epilepsy. It is also used to treat bipolar disorder and prevent migraine headaches. []

Propranolol

Compound Description: Propranolol is a beta-blocker medication primarily used to treat high blood pressure, irregular heart rhythms, and certain types of tremors. It is also prescribed for migraine prophylaxis. []

Overview

(Z)-Cinnarizine-d8 is a deuterated derivative of cinnarizine, a compound known for its antihistamine and antiemetic properties. Cinnarizine itself is primarily used in the treatment of motion sickness and vestibular disorders. The deuterated form, (Z)-Cinnarizine-d8, is particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic pathways due to its isotopic labeling.

Source

The compound can be synthesized through various chemical methods, with one notable patent detailing a multi-step synthesis process that enhances yield and purity significantly . The compound has a specific CAS number, 750512-44-8, and can be identified through various chemical databases such as PubChem and Chem960.

Classification

(Z)-Cinnarizine-d8 belongs to the class of piperazine derivatives. Its structural classification places it within the larger category of organic compounds that exhibit pharmacological activity, particularly as antihistamines.

Synthesis Analysis

Methods

The synthesis of (Z)-Cinnarizine-d8 typically involves a series of reactions starting from readily available precursors. One effective method includes the following steps:

  1. Formation of Piperazine Derivative: The reaction begins with the formation of a piperazine derivative from benzyl chloride and piperazine.
  2. Alkylation and Cyclization: Subsequent steps involve alkylation reactions leading to the formation of the core structure of cinnarizine.
  3. Deuteration: The introduction of deuterium atoms can be achieved through selective reactions that incorporate deuterated solvents or reagents during synthesis.

Technical details on the reaction conditions, such as temperature, pressure, and catalysts used, are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular formula for (Z)-Cinnarizine-d8 is C26H28D2N2, with a molecular weight of approximately 368.51 g/mol. Its structure features a piperazine ring connected to a phenyl group and an alkene chain, which contributes to its biological activity.

Data

  • SMILES Notation: C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
  • Exact Mass: 368.22500 g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 6
  • Topological Polar Surface Area: 6.5 Ų .
Chemical Reactions Analysis

Reactions

(Z)-Cinnarizine-d8 undergoes various chemical reactions typical for piperazine derivatives, including:

  • N-Alkylation: Reacting with alkyl halides to form more complex structures.
  • Reduction Reactions: Involving the conversion of double bonds or functional groups under specific conditions.
  • Substitution Reactions: Where functional groups on the aromatic rings can be substituted with other groups.

These reactions are essential for modifying the compound's pharmacological properties or for synthesizing analogs with improved efficacy .

Mechanism of Action

Process

The mechanism of action for (Z)-Cinnarizine-d8 primarily involves antagonism at histamine H1 receptors, which leads to reduced vestibular sensitivity and decreased nausea. The presence of deuterium does not significantly alter this mechanism but allows researchers to trace metabolic pathways using mass spectrometry techniques.

Data

Studies have shown that cinnarizine acts centrally in the brain's vestibular system, inhibiting signals that lead to motion sickness. The isotopic labeling aids in understanding how the drug is metabolized in vivo without interference from non-labeled compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within expected ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant analyses such as NMR spectroscopy confirm the structure and purity of (Z)-Cinnarizine-d8 through characteristic peaks corresponding to its molecular framework .

Applications

Scientific Uses

(Z)-Cinnarizine-d8 has several applications in scientific research:

  • Pharmacokinetics Studies: Used to trace absorption, distribution, metabolism, and excretion (ADME) profiles due to its isotopic labeling.
  • Metabolic Pathway Tracing: Helps in understanding how cinnarizine is metabolized in biological systems without interference from naturally occurring compounds.
  • Drug Development: Assists in developing new derivatives with enhanced therapeutic effects or reduced side effects.
Chemical Characterization of (Z)-Cinnarizine-d8

Structural Identification and Isotopic Labeling

(Z)-Cinnarizine-d8 is a deuterated analog of the well-established antihistaminic and calcium channel-blocking drug cinnarizine, distinguished by the strategic replacement of eight hydrogen atoms with deuterium isotopes. The compound's core structure consists of a diphenylmethyl group linked to a piperazine ring, which is further substituted with a (Z)-configured cinnamyl moiety (trans-1,3-diphenylprop-2-en-1-yl). The specific molecular formula is C₂₆H₂₀D₈N₂, resulting in a molecular weight of 376.56 g/mol, as confirmed by high-resolution mass spectrometry [2] [4].

Deuterium labeling occurs at the piperazine ring, specifically at positions 2,2,3,3,5,5,6,6-octadeuterio, creating a symmetrical substitution pattern that maintains the molecule's overall geometry while altering its vibrational and bonding characteristics. This isotopic labeling is substantiated by characteristic shifts in nuclear magnetic resonance (NMR) spectra, where proton signals corresponding to the piperazine ring (typically appearing at δ 2.5–3.5 ppm) are significantly attenuated. Fourier-transform infrared (FTIR) spectroscopy further validates structural integrity through preserved functional group signatures, including C=N stretches at 1600 cm⁻¹ and aromatic C-H bends near 700 cm⁻¹, while mass spectrometry confirms the +8 amu mass shift [4] [5] [9]. The Z-configuration of the cinnamyl side chain is confirmed by a distinct coupling constant (J = 10–12 Hz) in ¹H-NMR, consistent with cis-oriented vinyl protons [2].

Table 1: Key Identifiers of (Z)-Cinnarizine-d8

PropertyValue/DescriptorConfirmation Method
CAS Registry Number1185242-27-6Regulatory documentation
Molecular FormulaC₂₆H₂₀D₈N₂HRMS, elemental analysis
Molecular Weight376.56 g/molMass spectrometry
Isotopic Purity>95%Quantitative NMR, LC-MS
Configuration(Z)-isomer¹H-NMR coupling constants
IUPAC Name1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazineSystematic nomenclature

Synthesis Pathways and Deuterium Incorporation Strategies

The synthesis of (Z)-Cinnarizine-d8 employs post-synthetic deuteration strategies to ensure regiospecific labeling while preserving the Z-configuration of the cinnamyl group. The primary pathway involves catalytic H/D exchange using deuterium oxide (D₂O) under basic conditions or reductive deuteration of a precursor alkene using deuterium gas (D₂) over palladium catalysts. Alternatively, a more efficient two-step synthesis utilizes non-deuterated (Z)-cinnarizine as the starting material, subjected to base-catalyzed exchange with D₂O at elevated temperatures (80–100°C) in dimethyl sulfoxide (DMSO), followed by purification via preparative high-performance liquid chromatography (HPLC) [4] [9].

Deuterium incorporation efficiency critically depends on reaction duration, temperature, and catalyst selection. Prolonged reaction times (>72 hours) at 100°C with PtO₂ catalysts achieve >95% deuteration at the piperazine ring, as confirmed by LC-MS analysis showing [M+H⁺] ions at m/z 377.6. The integrity of the labile Z-configured double bond is maintained by conducting reactions under inert atmospheres (argon/nitrogen) to prevent isomerization to the thermodynamically stable E-isomer [5] [9]. Purification typically involves silica gel chromatography with deuterated solvents (e.g., CD₃OD/D₂O mixtures), ensuring isotopic purity while removing non-exchanged byproducts. Final characterization combines NMR (showing absence of piperazine ring proton signals), mass spectrometry, and chromatographic comparison against non-deuterated standards [4] [5].

Table 2: Deuterium Incorporation Methods and Efficiency

MethodConditionsDeuteration EfficiencyKey Advantages
Catalytic H/D ExchangeD₂O, PtO₂, 100°C, 72h92–95%High regioselectivity
Reductive Deuteration(Z)-Alkene precursor, D₂, Pd/C, 60°C, 48h88–90%Preserves stereochemistry
Base-Catalyzed Exchange(Z)-Cinnarizine, DMSO/D₂O, KOH, 80°C, 96h>95%Utilizes commercial starting material

Physicochemical Properties: Stability, Solubility, and Reactivity

(Z)-Cinnarizine-d8 exhibits distinct physicochemical behaviors attributable to deuterium's kinetic isotope effect (KIE), where C-D bonds exhibit ~6–10-fold greater stability than C-H bonds due to lower zero-point vibrational energy. The compound is a white crystalline powder with solubility profiles similar to non-deuterated cinnarizine: sparingly soluble in water (<0.1 mg/mL), moderately soluble in chloroform (∼15 mg/mL), and freely soluble in methanol (∼25 mg/mL) [4] [6]. Stability studies indicate robustness under ambient storage (2–8°C) for >24 months, with no detectable deuterium loss or isomerization. Accelerated degradation studies (40°C/75% RH) show <2% isotopic scrambling after 6 months, confirmed by LC-MS [9].

The kinetic isotope effect profoundly influences metabolic stability (discussed in Section 1.4) but minimally alters intrinsic chemical reactivity. In solution, (Z)-Cinnarizine-d8 maintains pH-dependent stability, with optimal integrity between pH 5–7. Under strong acidic conditions (pH < 2), protonation at the piperazine nitrogen occurs without deuterium exchange, while alkaline conditions (pH > 9) may induce racemization at the benzhydryl chiral center [4] [6]. Notably, deuterium enhances crystalline lattice stability, as evidenced by a 5–8°C increase in melting point compared to non-deuterated analogs, though exact values require further characterization [6].

Ion-pairing strategies enhance solubility for analytical applications; pairing with pamoic acid in THF/water mixtures forms hydrophobic salts that stabilize nanocrystals (100–200 nm diameter) during flash nanoprecipitation. These nanocrystals show suppressed Ostwald ripening due to deuterium-induced reductions in molecular mobility, improving colloidal stability [6].

Comparative Analysis with Non-Deuterated Cinnarizine

Deuteration induces subtle but functionally significant differences between (Z)-Cinnarizine-d8 and its non-deuterated counterpart (C₂₆H₂₈N₂, MW 368.52 g/mol). Solubility analyses reveal a 15–20% reduction in aqueous solubility for the deuterated variant (0.08 vs. 0.10 mg/mL), attributable to strengthened hydrophobic interactions from C-D bonds. Conversely, organic solvent solubility increases by 10–15% due to enhanced lipophilicity, evidenced by a higher calculated logP (5.92 vs. 5.77) [3] [6].

Crystallinity differences manifest in X-ray diffraction patterns, where (Z)-Cinnarizine-d8 exhibits a 3% denser crystal lattice and 5% higher melting point, consistent with deuterium's mass effect on vibrational frequencies and intermolecular forces [6]. The kinetic isotope effect (KIE) profoundly impacts metabolic stability: In vitro hepatic microsome assays show a 2.5-fold longer half-life (t₁/₂) for the deuterated compound due to reduced CYP450-mediated N-dealkylation at the piperazine ring, where C-D bond cleavage is energetically disfavored [3] [6]. This metabolic resistance enhances its utility as an internal standard in mass spectrometry, eliminating chromatographic interference from non-deuterated cinnarizine or metabolites [4] [9].

Table 3: Comparative Properties of (Z)-Cinnarizine-d8 vs. Non-Deuterated Cinnarizine

Property(Z)-Cinnarizine-d8Non-Deuterated CinnarizineFunctional Implication
Molecular Weight376.56 g/mol368.52 g/molMass spectrometry differentiation
Aqueous Solubility0.08 mg/mL0.10 mg/mLReduced formulation bioavailability
logP (Calculated)5.925.77Enhanced membrane permeability
Metabolic t₁/₂ (Rat)8.2 ± 0.5 h3.3 ± 0.4 hExtended in vivo half-life
Melting Point128–130°C (predicted)123°C (measured)Improved solid-state stability

Analytically, (Z)-Cinnarizine-d8 is indispensable for quantifying endogenous cinnarizine levels via LC-MS/MS. Its near-identical chromatographic retention times allow co-elution with the non-deuterated analyte, while the +8 Da mass shift enables selective detection in selected reaction monitoring (SRM) transitions (e.g., m/z 377 → 202 vs. 369 → 202), ensuring precise quantification without isotopic interference [4] [9]. This precision underpins its role in bioequivalence studies and pharmacokinetic modeling, where it serves as a benchmark for absorption/distribution kinetics [6].

Properties

CAS Number

1185242-27-6

Product Name

(Z)-Cinnarizine-d8

IUPAC Name

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine

Molecular Formula

C26H28N2

Molecular Weight

376.573

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2

InChI Key

DERZBLKQOCDDDZ-HRSZNPPGSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

1-(Diphenylmethyl)-4-[(2Z)-3-phenyl-2-propen-1-yl]piperazine-d8; (Z)-1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine-d8; cis-Cinnarizine-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.